2,2'-(4,4'-(4,4'-Methylenebis(4,1-phenylene)bis(azanediyl))bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-methylpropanoic acid)
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including phenylene, azanediyl, oxomethylene, and methylpropanoic acid groups . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the number of different functional groups present . Detailed structural analysis would require techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the various functional groups present . For example, the azanediyl groups might be involved in reactions with electrophiles, while the methylpropanoic acid groups could potentially undergo reactions typical of carboxylic acids.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple polar functional groups might make the compound soluble in polar solvents.Scientific Research Applications
Green Chemistry Applications
Research on compounds with similar complexity often explores their synthesis and applications within the realm of green chemistry. For example, Gu et al. (2009) developed a practical method for synthesizing 5,5′-Methylene-bis(benzotriazole), emphasizing efficiency and environmental friendliness. This underscores the importance of developing sustainable chemical processes for complex molecules (Gu et al., 2009).
Organic Optoelectronics
Complex organic molecules, particularly those based on the BODIPY platform, have seen significant interest for their use in organic optoelectronics, including OLEDs. Squeo and Pasini (2020) review the structural design and synthesis of BODIPY-based materials, highlighting their potential as 'metal-free' infrared emitters in OLED devices (Squeo & Pasini, 2020).
Flame Retardants
The search for halogen-free flame retardants has led to the exploration of phosphorus-based compounds. Levchik and Weil (2006) discuss the application of such compounds in polymeric materials, indicating a shift towards safer and more environmentally friendly flame retardants (Levchik & Weil, 2006).
Antioxidant Capacity Assays
The antioxidant capacity of compounds can be assessed using various assays, including the ABTS/PP decolorization assay. Ilyasov et al. (2020) discuss the reaction pathways underlying this assay, providing insights into the antioxidant properties of complex molecules (Ilyasov et al., 2020).
Catalytic Applications
Complex molecules often serve as catalysts in synthetic chemistry. Cadierno, Gamasa, and Gimeno (2004) review the catalytic applications of Group 8 half-sandwich complexes, illustrating the versatility and reactivity of complex organometallic compounds (Cadierno, Gamasa, & Gimeno, 2004).
Scintillation Properties
Plastic scintillators, including those based on polymethyl methacrylate, play a crucial role in radiation detection. Salimgareeva and Kolesov (2005) explore the scintillation properties of such materials, highlighting the importance of luminescent dyes in enhancing their performance (Salimgareeva & Kolesov, 2005).
Mechanism of Action
Properties
IUPAC Name |
2-[4-[[4-[[4-[[4-(2-carboxypropan-2-yloxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]phenoxy]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O8/c1-34(2,30(40)41)46-28-17-13-26(14-18-28)38-32(44)36-24-9-5-22(6-10-24)21-23-7-11-25(12-8-23)37-33(45)39-27-15-19-29(20-16-27)47-35(3,4)31(42)43/h5-20H,21H2,1-4H3,(H,40,41)(H,42,43)(H2,36,38,44)(H2,37,39,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZKWCAOPCLPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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